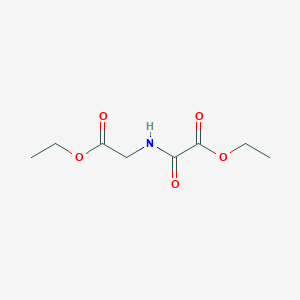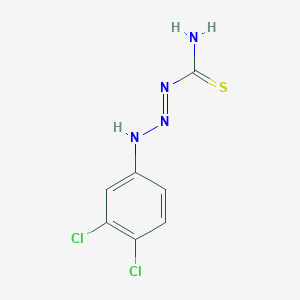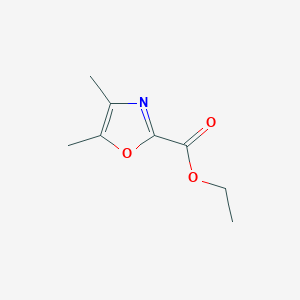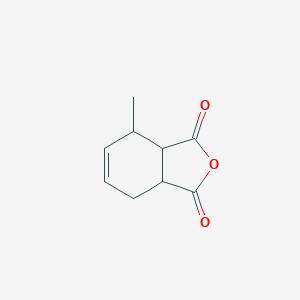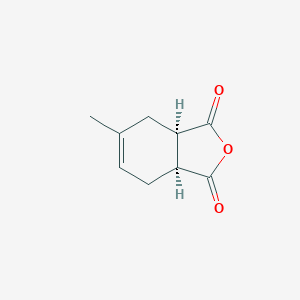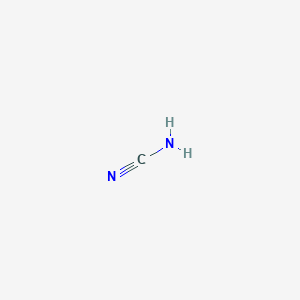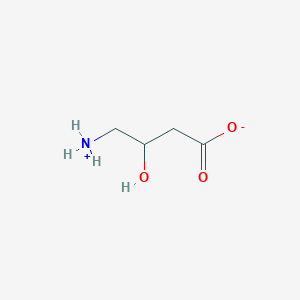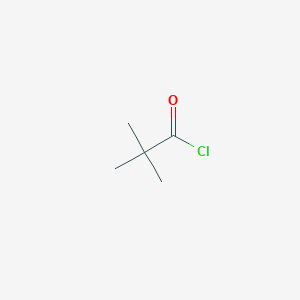
Pivaloyl chloride
Overview
Description
Pivaloyl chloride, also known as 2,2-Dimethylpropanoyl chloride, is a branched-chain acyl chloride . It is a colorless to light yellow liquid with a pungent odor . It was first synthesized by Aleksandr Butlerov in 1874 by reacting pivalic acid with phosphorus pentachloride . Pivaloyl chloride is used in the manufacture of some drugs, insecticides, and herbicides .
Molecular Structure Analysis
The molecular formula of Pivaloyl chloride is C5H9ClO . Its molecular weight is 120.577 . The IUPAC Standard InChI is InChI=1S/C5H9ClO/c1-5(2,3)4(6)7/h1-3H3 .
Chemical Reactions Analysis
Pivaloyl chloride is an acyl chloride and thus can participate in various chemical reactions. For instance, it can be used in the conversion of alcohols into the corresponding chlorides . It is also used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Physical And Chemical Properties Analysis
Pivaloyl chloride has a density of 0.985 g/cm³ . It has a melting point of -57 °C and a boiling point of 105.5 °C . It is highly flammable and hydrolyzes in the presence of water .
Scientific Research Applications
Synthesis of Pharmaceuticals
Pivaloyl chloride: is extensively used in the pharmaceutical industry for the synthesis of various drugs. It serves as an acylating agent to introduce the pivaloyl group into pharmaceutical compounds, which can affect the drug’s potency, stability, and solubility . For example, it is used in the manufacture of antibiotics such as aminobenzylpenicillin and cephalexin , as well as in the production of dipivefrin , a prodrug of epinephrine .
Agrochemical Production
In the agrochemical sector, pivaloyl chloride is employed as an intermediate in the synthesis of pesticides and insecticides. Its reactivity allows for the creation of compounds that are effective in protecting crops from pests and diseases, contributing to increased agricultural productivity .
Derivatization Agent for Parabens
A novel application of pivaloyl chloride is its use as a derivatization agent for parabens in analytical chemistry. It facilitates the simultaneous derivatization and air-assisted liquid–liquid microextraction of parabens from hygiene and personal care products. This method enhances the detection capabilities of gas chromatography for these compounds, which are widely used as preservatives .
Organic Synthesis
Pivaloyl chloride: is a valuable reagent in organic synthesis. It is used to introduce the pivaloyl protective group in organic molecules during synthesis processes. This group can be easily removed later, which is beneficial for the synthesis of complex organic compounds .
Carbene Chemistry
In carbene chemistry, pivaloyl chloride is used to generate carbenes, which are highly reactive species. These carbenes can facilitate a diverse range of chemical reactions, including small-ring formation and insertion into strong bonds. The use of pivaloyl chloride allows for the safe generation of carbenes from common aldehydes via stable acyloxy halide intermediates .
Refining Chemicals
Pivaloyl chloride also finds application in the refining of chemicals. It acts as a building block in the synthesis of various refining agents used in the purification and processing of chemical products .
Research and Development
In research and development, pivaloyl chloride is used to study new synthetic pathways and reactions. Its reactivity and versatility make it an ideal candidate for developing new synthetic methods and for probing mechanistic aspects of chemical reactions .
Material Science
Lastly, in material science, pivaloyl chloride can be used to modify the surface properties of materials. By introducing pivaloyl groups onto the surface of polymers or other materials, researchers can alter their hydrophobicity, adhesion, and other surface characteristics .
Mechanism of Action
Target of Action
Pivaloyl chloride, also known as 2,2-Dimethylpropanoyl chloride, is a branched-chain acyl chloride . It primarily targets amines, Schiff bases, pyrrolidinones, alcohols, lactones, and saccharides . It acts as an acylating agent, facilitating the transfer of an acyl group to these targets .
Mode of Action
Pivaloyl chloride interacts with its targets through acylation, a process where an acyl group is transferred to the target molecule . This reaction typically involves the replacement of an active hydrogen atom in the target molecule with an acyl group from pivaloyl chloride . In the presence of water, pivaloyl chloride hydrolyzes .
Biochemical Pathways
It’s known that the acylation process can significantly alter the chemical structure and properties of the target molecules . This can lead to changes in their biological activity and function, potentially affecting various biochemical pathways.
Result of Action
The acylation of target molecules by pivaloyl chloride can result in significant changes in their chemical structure and properties . This can lead to alterations in their biological activity and function. For example, the acylation of amines can result in the formation of amides, which have different properties and biological activities compared to the original amines .
Action Environment
The action of pivaloyl chloride can be influenced by various environmental factors. For instance, it hydrolyzes in the presence of water , which can affect its stability and efficacy. Furthermore, it forms explosive mixtures with air at ambient temperatures , which can pose safety risks. Therefore, the storage and handling conditions of pivaloyl chloride can significantly impact its action and stability.
Future Directions
The demand for Pivaloyl chloride is expected to increase due to its rising applications in the pharmaceutical and agrochemical industries . Key players in the market are investing in research and development to improve existing products and find new applications for Pivaloyl chloride . However, stringent environmental and safety regulations pose challenges for manufacturers .
properties
IUPAC Name |
2,2-dimethylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-5(2,3)4(6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSFQJZRHXAUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Record name | TRIMETHYLACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1646 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027529 | |
| Record name | 2,2-Dimethylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trimethylacetyl chloride appears as colorless fuming liquid with a pungent odor. Very toxic by inhalation, ingestion or skin absorption. Fumes irritate the eyes and mucous membranes. Corrosive to most metals and tissue., Liquid, Colorless to yellow liquid with a pungent odor; [CHEMINFO MSDS] | |
| Record name | TRIMETHYLACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1646 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propanoyl chloride, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylacetyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1630 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
105-106 °F | |
| Record name | Trimethylacetyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1630 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
48 °F | |
| Record name | Trimethylacetyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1630 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.18 [mmHg] | |
| Record name | Trimethylacetyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1630 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Pivaloyl chloride | |
CAS RN |
3282-30-2 | |
| Record name | TRIMETHYLACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1646 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pivaloyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3282-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivaloyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl acetyl chloride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/trimethylacetyl-chloride-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Propanoyl chloride, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pivaloyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIVALOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ82J0O21T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and structure of Pivaloyl chloride?
A1: Pivaloyl chloride (full name: 2,2-Dimethylpropanoyl chloride) has the molecular formula C5H9ClO and a molecular weight of 120.58 g/mol. Its structure consists of a tert-butyl group bonded to a carbonyl group, which is further bonded to a chlorine atom.
Q2: What are the key spectroscopic data points for identifying Pivaloyl chloride?
A2: Pivaloyl chloride can be characterized by various spectroscopic methods. For example, its infrared (IR) spectrum exhibits a strong ν(C=O) stretching peak near 1800 cm-1, characteristic of acyl chlorides []. 1H NMR spectroscopy would show a singlet peak corresponding to the nine equivalent protons of the tert-butyl group.
Q3: What is the general reactivity of Pivaloyl chloride?
A3: Pivaloyl chloride is a highly reactive acyl chloride due to the electron-donating nature of the tert-butyl group, making the carbonyl carbon more electrophilic. It readily reacts with nucleophiles such as alcohols, amines, and water.
Q4: How is Pivaloyl chloride used in protecting group chemistry?
A4: Pivaloyl chloride is commonly used to introduce the pivaloyl protecting group in organic synthesis. For instance, it can selectively protect the 4-oxopyrimidine moieties in nucleosides []. This protection strategy is particularly useful during oligonucleotide synthesis [, , ].
Q5: Can Pivaloyl chloride be used to synthesize esters?
A5: Yes, Pivaloyl chloride reacts with alcohols in the presence of a base like pyridine to yield pivaloyl esters [, ]. This reaction is often employed to protect hydroxyl groups selectively.
Q6: What are some examples of Pivaloyl chloride being used in cascade reactions?
A6: Pivaloyl chloride has been successfully employed in cascade reactions. For example, it facilitates the synthesis of fused tricyclic 2,3-dihydro-1,3,4-oxadiazoles from hydrazone-carboxylic acids in a one-pot reaction involving intramolecular cyclization [].
Q7: Are there any specific advantages to using Pivaloyl chloride as an acylating agent?
A7: Pivaloyl chloride offers advantages like mild reaction conditions and good selectivity. Additionally, the bulky tert-butyl group often provides steric hindrance, influencing the regioselectivity of reactions [, ].
Q8: Can Pivaloyl chloride be used in the synthesis of phosphonopeptides?
A8: Yes, Pivaloyl chloride plays a crucial role in the synthesis of phosphonopeptides by facilitating the coupling of dialkyl esters of 1-aminoalkylphosphonic acids with N-protected amino acids [].
Q9: Does Pivaloyl chloride act as a catalyst in any reactions?
A9: While Pivaloyl chloride is mainly used as a reagent, it can participate in catalytic cycles. For instance, in the conversion of alcohols to carbonyl compounds using dimethyl sulfoxide (DMSO) and Pivaloyl chloride, the latter is regenerated during the reaction [].
Q10: Are there any examples of Pivaloyl chloride being used in metal-catalyzed reactions?
A10: Yes, Pivaloyl chloride is used in reactions involving transition metals. A notable example is its use in conjunction with a tungsten nitride complex to convert acid chlorides to organic nitriles via an "isovalent N for (O)Cl exchange reaction" [].
Q11: What is the stability of Pivaloyl chloride?
A11: Pivaloyl chloride is moisture-sensitive and reacts readily with water to form pivalic acid and hydrochloric acid. It should be stored under anhydrous conditions.
Q12: Are there any specific safety concerns when handling Pivaloyl chloride?
A12: Due to its high reactivity and the potential release of HCl, Pivaloyl chloride should be handled with care. It's recommended to use appropriate personal protective equipment and work in a well-ventilated area.
Q13: Has Pivaloyl chloride been investigated using computational chemistry techniques?
A13: Yes, density functional theory (DFT) calculations have been used to study the reaction mechanism of Pivaloyl chloride on germanium surfaces, providing insights into the energetics and pathways involved in the formation of surface-bound acyl groups [].
Q14: Have there been any QSAR studies conducted on Pivaloyl chloride derivatives?
A14: While specific QSAR studies focusing solely on Pivaloyl chloride derivatives are limited in the provided research, its use in modifying larger molecules like quercetin allows for studying structure-activity relationships related to anti-inflammatory activity and potential side effects [].
Q15: How is Pivaloyl chloride used in analytical chemistry?
A15: Pivaloyl chloride is utilized for derivatization in gas chromatography coupled with isotope-ratio mass spectrometry (GC/IRMS), specifically in analyzing the nitrogen isotope ratios of intact polar lipids, aiding in food web and metabolic pathway studies [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)

